1-Hexylpyrrolidine
Description
1-Hexylpyrrolidine (CAS 123-13-7) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₂₁N and a molecular weight of 155.28 g/mol . Its structure comprises a pyrrolidine ring (a five-membered saturated amine) substituted with a linear hexyl chain at the nitrogen atom. Key physicochemical properties include:
- Hydrophobicity (LogP): 3.1, indicating moderate lipophilicity.
- Polar surface area: 3.2 Ų, reflecting low polarity due to the absence of hydrogen-bond donors/acceptors.
- Molar volume: 183.3 cm³/mol, suggesting a compact molecular structure despite the hexyl chain .
This compound is utilized in organic synthesis, catalysis, and as a precursor in pharmaceutical intermediates. Its hexyl chain enhances solubility in nonpolar solvents, making it suitable for applications requiring hydrophobic interactions.
Properties
CAS No. |
123-13-7 |
|---|---|
Molecular Formula |
C10H21N |
Molecular Weight |
155.28 g/mol |
IUPAC Name |
1-hexylpyrrolidine |
InChI |
InChI=1S/C10H21N/c1-2-3-4-5-8-11-9-6-7-10-11/h2-10H2,1H3 |
InChI Key |
OUKZCQQNMWXMNE-UHFFFAOYSA-N |
SMILES |
CCCCCCN1CCCC1 |
Canonical SMILES |
CCCCCCN1CCCC1 |
Other CAS No. |
123-13-7 |
Synonyms |
1-hexylpyrrolidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrrolidine Derivatives
Structural and Physicochemical Properties
The following table compares 1-hexylpyrrolidine with analogous N-substituted pyrrolidines identified in the literature:
*Estimated based on substituent contributions.
Key Observations:
- Hydrophobicity: The hexyl chain in this compound confers higher lipophilicity (LogP 3.1) compared to cyclic or heteroatom-containing substituents (e.g., thiopyranyl, LogP ~2.3) .
- Polarity: The ketone group in 1-piperidin-4-yl-pyrrolidin-2-one enhances polarity, making it more suitable for aqueous-phase reactions .
Critical Research Findings
- Bioactivity: Pyrrolidine derivatives with heterocyclic substituents (e.g., pyrimidine or pyridine units) exhibit enhanced binding to biological targets compared to alkyl-substituted analogs, as seen in kinase inhibition studies .
- Thermal Stability: Linear alkyl chains (e.g., hexyl) improve thermal stability in ionic liquids compared to cyclic substituents, which may introduce strain .
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